Cas no 71722-01-5 (2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione)

2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione structure
71722-01-5 structure
Nome del prodotto:2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione
Numero CAS:71722-01-5
MF:C32H28O11
MW:588.558130264282
CID:1753940
PubChem ID:188114

2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione
    • [7,10'-bi-4H-naphtho[2,3-b]pyran]-4,4'-dione, 2,3-dihydro-2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-
    • 10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one
    • 2,3-Dihydro-2-hydroxyaurasperone A
    • 2,5-dihydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxo-4H-benzo(g)chromen-10-yl)-6,8-dimethoxy-2-methyl-2H,3H,4H-naphtho(2,3-b)pyran-4-one
    • DTXSID20992337
    • UNII-N3TET3875D
    • MEGxm0_000088
    • (7,10'-BI-4H-NAPHTHO(2,3-B)PYRAN)-4,4'-DIONE, 2,3-DIHYDRO-2,5,5'-TRIHYDROXY-6,6',8,8'-TETRAMETHOXY-2,2'-DIMETHYL-
    • ACon0_001058
    • Q27284518
    • Fonsecinone D
    • 2,5,5'-Trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-[7,10'-binaphtho[2,3-b]pyran]-4,4'-dione
    • 2,5-DIHYDROXY-7-{5-HYDROXY-6,8-DIMETHOXY-2-METHYL-4-OXO-4H-BENZO[G]CHROMEN-10-YL}-6,8-DIMETHOXY-2-METHYL-2H,3H,4H-NAPHTHO[2,3-B]PYRAN-4-ONE
    • N3TET3875D
    • (7,10'-BI-4H-NAPHTHO(2,3-B)PYRAN)-4,4'-DIONE, 2,3-DIHYDRO-2,5,5'-TRIHYDROXY-6,6',8,8'-TETRAMETHOXY-2,2'-DIMETHYL-, (S)-
    • CHEBI:169831
    • 71722-01-5
    • 10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methyl-benzo[g]chromen-4-one
    • Aurasperone E
    • Inchi: InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3
    • Chiave InChI: XQLGSHUQZMPBGG-UHFFFAOYSA-N
    • Sorrisi: COc1cc(OC)c2c(O)c3c(oc(C)cc3=O)c(-c3c(OC)cc4cc5OC(C)(O)CC(=O)c5c(O)c4c3OC)c2c1

Proprietà calcolate

  • Massa esatta: 588.16314
  • Massa monoisotopica: 588.16316171g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 5
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.453
  • Superficie polare topologica: 150Ų

Proprietà sperimentali

  • PSA: 150.21

2,5,5'-trihydroxy-6,6',8,8'-tetramethoxy-2,2'-dimethyl-2,3-dihydro-4H,4'H-7,10'-bibenzo[g]chromene-4,4'-dione Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司